2-(3,4-Dichlorophenyl)quinazolin-6-amine
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Overview
Description
2-(3,4-Dichlorophenyl)quinazolin-6-amine is a chemical compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)quinazolin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and anthranilic acid.
Cyclization: The reaction between 3,4-dichloroaniline and anthranilic acid in the presence of a dehydrating agent, such as polyphosphoric acid, leads to the formation of the quinazoline ring.
Amination: The resulting quinazoline intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and pressure to increase yield and efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)quinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-(3,4-Dichlorophenyl)quinazolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)quinazolin-6-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)quinazolin-4-amine: Similar structure but with the amine group at the 4-position.
2-(3,4-Dichlorophenyl)quinazolin-8-amine: Similar structure but with the amine group at the 8-position.
2-(3,4-Dichlorophenyl)quinazolin-2-amine: Similar structure but with the amine group at the 2-position.
Uniqueness
2-(3,4-Dichlorophenyl)quinazolin-6-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and interactions with molecular targets. The position of the amine group at the 6-position may confer unique binding properties and therapeutic potential compared to its analogs.
Properties
Molecular Formula |
C14H9Cl2N3 |
---|---|
Molecular Weight |
290.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)quinazolin-6-amine |
InChI |
InChI=1S/C14H9Cl2N3/c15-11-3-1-8(6-12(11)16)14-18-7-9-5-10(17)2-4-13(9)19-14/h1-7H,17H2 |
InChI Key |
NSJSYWWNZVGNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C3C=C(C=CC3=N2)N)Cl)Cl |
Origin of Product |
United States |
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